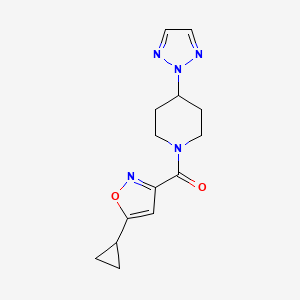

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

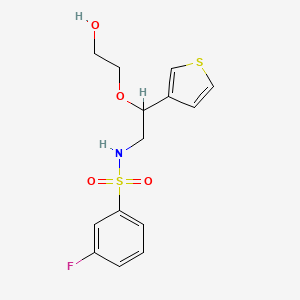

The compound contains a triazole ring, a piperidine ring, and an isoxazole ring. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse biological activities . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Triazoles, for example, are known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its components. For example, compounds containing triazole rings often have good thermal and chemical stability .Applications De Recherche Scientifique

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In a study by Matta et al., a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. Among these compounds, 12e , 12f , and 12k exhibited the highest growth inhibitory activity against microbial strains, with MIC values ranging from 4.0 to 5.1 μg/ml . These findings suggest that this compound could be a potential antimicrobial agent.

Antioxidant Properties

The same study also evaluated the antioxidant properties of these compounds using the DPPH free radical-scavenging assay. The compound demonstrated remarkable antioxidant activity compared to the standard antioxidant. Its potential as an antioxidant could have implications in various health-related contexts .

Antiviral Potential

Molecular docking studies were conducted to evaluate the interactions of the compound with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. Additionally, binding affinities with the COVID-19 main protease were assessed. The results indicated that the compound could be a promising inhibitor for the novel SARS-CoV-2 virus, potentially contributing to the discovery of potent drug candidates .

Bioactive Scaffold

The 1,2,3-triazole scaffold is well-known for its conjugation capabilities with other heterocyclic groups. Researchers have targeted these triazole-conjugated structural motifs for developing bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic properties .

Pyrazole-Based Activities

Compounds containing pyrazole scaffolds, like the one , exhibit diverse biological activities. These include antimicrobial, antimalarial, anti-inflammatory, antiviral, antileishmanial, and anticancer effects. Several pyrazole-based drugs are already available on the market .

Cytotoxicity

In another study, 1,2,4-triazole hybrids were evaluated for cytotoxic activity against tumor cell lines. The compound showed varying cytotoxic activities against MCF-7 and HCT-116 cells .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(12-9-13(21-17-12)10-1-2-10)18-7-3-11(4-8-18)19-15-5-6-16-19/h5-6,9-11H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXMDPUGWKUKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)

![Butyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2420304.png)

![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)

![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)

![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)